molecular formula C14H19N7 B6453751 N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine CAS No. 2548982-53-0

N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B6453751
CAS No.: 2548982-53-0
M. Wt: 285.35 g/mol
InChI Key: VZEYOESVNXLIQL-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a pyrazinyl-piperazine moiety, making it a versatile candidate for research in medicinal chemistry and other scientific disciplines.

Future Directions

The future directions for this compound could involve further development and testing, given its potential as a selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist and its anti-tubercular activity .

Mechanism of Action

Target of Action

The primary target of N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern. The compound’s interaction with this bacterium is crucial for its anti-tubercular activity.

Mode of Action

This compound interacts with Mycobacterium tuberculosis H37Ra, leading to significant inhibitory effects . The compound’s mode of action involves binding to the bacterium and disrupting its normal functions, thereby inhibiting its growth and proliferation.

Biochemical Pathways

It is known that the compound interferes with the normal functioning of mycobacterium tuberculosis h37ra . This disruption leads to downstream effects that inhibit the bacterium’s growth and proliferation.

Pharmacokinetics

The compound has been found to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that the compound has good bioavailability and can reach its target in effective concentrations.

Result of Action

The result of this compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra growth and proliferation . This leads to a decrease in the bacterium’s population, thereby helping to control the spread and severity of tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of a pyridazine derivative with a pyrazinyl-piperazine compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported as an effective method for synthesizing similar compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, allowing for the production of significant quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine is unique due to its specific substitution pattern and the presence of both pyrazinyl and piperazinyl moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7/c1-19(2)12-3-4-13(18-17-12)20-7-9-21(10-8-20)14-11-15-5-6-16-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEYOESVNXLIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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